molecular formula C7H14ClNO3 B1532166 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride CAS No. 1185298-71-8

3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride

Cat. No. B1532166
M. Wt: 195.64 g/mol
InChI Key: YMERARDWQYIUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride, also known as OXA-HCl, is a synthetic compound used in a variety of scientific research applications. OXA-HCl is a white, crystalline solid that is soluble in water and has a molecular weight of 189.6 g/mol. It is a member of the oxazinan family of compounds, which are known for their unique physiological and biochemical effects. OXA-HCl is used in a variety of laboratory experiments to study the effects of various stimuli on biological systems.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods : A new synthesis of N-substituted 1,3-oxazinan-2-ones, which can include 3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride, was developed involving a one-pot reaction of tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine. L-Alanine was used as an amino component for chiral product formation (Trifunović et al., 2010).

  • Synthesis in Polybenzoxazine Production : Phloretic acid, which is structurally similar to 3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride, was explored as a renewable building block for polybenzoxazine, enhancing the reactivity of molecules towards benzoxazine ring formation (Trejo-Machin et al., 2017).

  • Reactions with Reformatsky Reagents : 3-Benzyl-1,3-oxazinanes, closely related to 3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride, react with Reformatsky reagents under mild conditions, leading to the synthesis of β-amino ester derivatives (Alberola et al., 1990).

Applications in Material Science

  • Formation of Oxazolines and Thiazolines : The use of microwave irradiation in the formation of oxazolines and thiazolines from substances like 3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride demonstrates a new application in the preparation of these compounds under mild conditions (Katritzky et al., 2004).

  • Synthesis of Functionalized 1,2-Oxazinanes : Research has developed a strategy for quick access to functionalized 1,2-oxazinanes, which are valuable in synthetic and medicinal chemistry. The process involves the nucleophilic opening of N-COR 1,2-oxazine oxides with various nucleophiles (Huang et al., 2019).

Biomedical Research

  • Anticancer Activity : A study on the synthesis and anticancer activity of new derivatives related to 3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride showed significant in vitro cytotoxic activities against different cancer cell lines (Saad & Moustafa, 2011).

  • Stability under Stressful Conditions : Research on the stability of substances related to 3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride under various environmental factors revealed insights into their stability and degradation products, which is crucial in pharmaceutical development (Gendugov et al., 2021).

properties

IUPAC Name

3-(oxazinan-2-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c9-7(10)3-5-8-4-1-2-6-11-8;/h1-6H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMERARDWQYIUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride

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